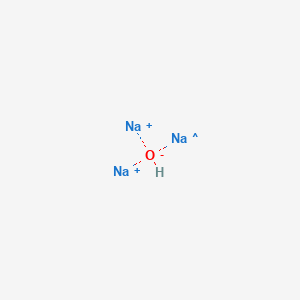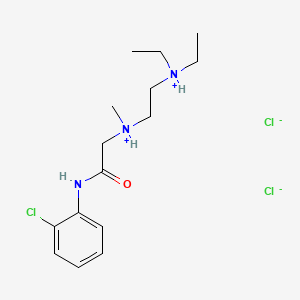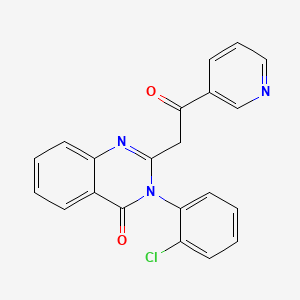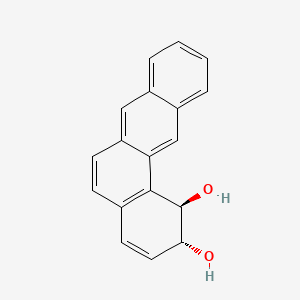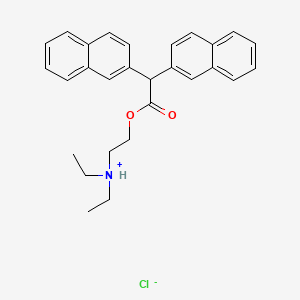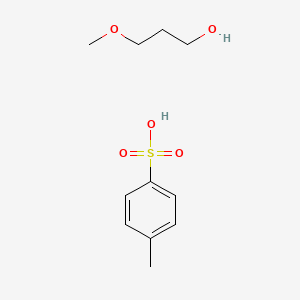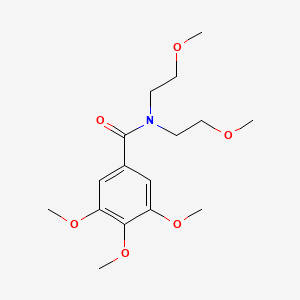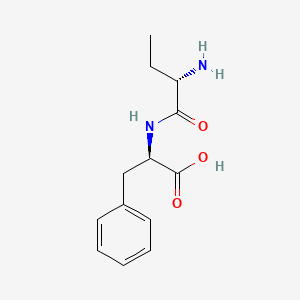
D-Phenylalanine, L-2-aminobutanoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanine, L-2-aminobutanoyl-: These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . D-Phenylalanine is an essential aromatic amino acid that serves as a precursor to several important biomolecules, including melanin, dopamine, noradrenaline, and thyroxine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine derivatives, including D-Phenylalanine, L-2-aminobutanoyl-, can be achieved through various methods. One notable approach involves the use of phenylalanine ammonia lyases (PALs) in a multienzymatic cascade process. This method starts with inexpensive cinnamic acids and couples PAL amination with a chemoenzymatic deracemization process based on stereoselective oxidation and nonselective reduction . The optimal conditions for this process include specific substrate concentrations, biocatalyst-to-substrate ratios, reaction buffers, and reaction times .
Industrial Production Methods: Industrial production of D-Phenylalanine derivatives often involves biocatalytic procedures using engineered phenylalanine ammonia lyases from various organisms, such as Petroselinum crispum. These biocatalysts are tailored to produce high yields of optically pure D-Phenylalanine analogues .
Analyse Des Réactions Chimiques
Types of Reactions: D-Phenylalanine, L-2-aminobutanoyl- undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of the amino group to a corresponding oxo group.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Substitution reactions at the aromatic ring or the amino group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which are valuable chiral building blocks for the pharmaceutical industry .
Applications De Recherche Scientifique
Chemistry: In chemistry, D-Phenylalanine, L-2-aminobutanoyl- is used as a chiral building block for the synthesis of complex molecules. Its derivatives are employed in the production of small-molecule therapeutic agents .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: Medically, D-Phenylalanine derivatives are investigated for their potential therapeutic effects, including their role in pain management and as precursors to neurotransmitters .
Industry: Industrially, D-Phenylalanine, L-2-aminobutanoyl- is used in the production of pharmaceuticals and fine chemicals. Its biocatalytic synthesis offers a green alternative to traditional chemical synthesis methods .
Mécanisme D'action
The mechanism of action of D-Phenylalanine, L-2-aminobutanoyl- involves its role as a precursor to several important biomolecules. It is transported into cells via sodium-independent, high-affinity transport systems and is involved in the synthesis of neurotransmitters such as dopamine and noradrenaline . The compound’s effects are mediated through its interaction with specific enzymes and receptors in the body .
Comparaison Avec Des Composés Similaires
L-Phenylalanine: Another enantiomer of phenylalanine with similar properties but different biological activities.
D-Tyrosine: A derivative of phenylalanine with an additional hydroxyl group on the aromatic ring.
L-2-Aminobutanoyl-phenylalanine: A similar compound with the L-configuration of the aminobutanoyl group.
Uniqueness: D-Phenylalanine, L-2-aminobutanoyl- is unique due to its specific stereochemistry, which imparts distinct biological activities and interactions compared to its similar compounds. Its use in biocatalytic processes for the production of optically pure derivatives highlights its importance in green chemistry and industrial applications .
Propriétés
Numéro CAS |
60577-38-0 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)/t10-,11+/m0/s1 |
Clé InChI |
JTULGEQUTVYWDK-WDEREUQCSA-N |
SMILES isomérique |
CC[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N |
SMILES canonique |
CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




